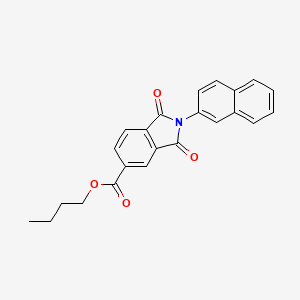![molecular formula C19H19Cl3N4O2S B11711063 N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11711063.png)
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-({[4-(乙酰氨基)苯基]氨基甲酰硫基}氨基)-2,2,2-三氯乙基]-2-甲基苯甲酰胺是一种复杂的化合物,分子式为 C19H19Cl3N4O2S。该化合物以其独特的化学结构而闻名,包括三氯乙基、乙酰氨基和氨基甲酰硫基。
准备方法
合成路线和反应条件
N-[1-({[4-(乙酰氨基)苯基]氨基甲酰硫基}氨基)-2,2,2-三氯乙基]-2-甲基苯甲酰胺的合成通常涉及多个步骤,包括中间体的形成。该过程通常从 4-氨基苯基异硫氰酸酯的乙酰化开始,形成 4-(乙酰氨基)苯基异硫氰酸酯。然后,将该中间体在受控条件下与 2,2,2-三氯乙胺反应,形成所需的产物。反应条件通常涉及使用二氯甲烷或氯仿等有机溶剂,反应在 0°C 至室温下进行。
工业生产方法
在工业生产中,该化合物的生产可能涉及使用大型反应器和自动化系统,以确保对反应条件的精确控制。使用高纯度试剂和先进的纯化技术,如重结晶和色谱法,对于以高收率和高纯度获得该化合物至关重要。
化学反应分析
反应类型
N-[1-({[4-(乙酰氨基)苯基]氨基甲酰硫基}氨基)-2,2,2-三氯乙基]-2-甲基苯甲酰胺会发生各种类型的化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,形成相应的亚砜或砜。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行,生成胺或醇。
取代: 三氯乙基可以与胺或硫醇等亲核试剂发生亲核取代反应,形成新的衍生物。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中于高温下进行。
还原: 氢化锂铝,硼氢化钠;反应通常在无水溶剂如醚或四氢呋喃中进行。
取代: 胺,硫醇;反应在极性溶剂如二甲基甲酰胺或二甲基亚砜中于室温或略微升高的温度下进行。
主要产物
氧化: 亚砜,砜
还原: 胺,醇
取代: 取决于所使用的亲核试剂的各种取代衍生物
科学研究应用
N-[1-({[4-(乙酰氨基)苯基]氨基甲酰硫基}氨基)-2,2,2-三氯乙基]-2-甲基苯甲酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建单元,以及各种有机反应的试剂。
生物学: 研究其作为生物化学探针的潜力,以研究酶相互作用和蛋白质修饰。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料,以及作为制药和农用化学品的中间体。
作用机制
N-[1-({[4-(乙酰氨基)苯基]氨基甲酰硫基}氨基)-2,2,2-三氯乙基]-2-甲基苯甲酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的独特结构使其能够与这些靶标结合,调节其活性,并导致各种生物学效应。例如,它可能会抑制参与炎症途径的某些酶的活性,从而发挥抗炎作用。三氯乙基也可能在增强该化合物与其靶标的结合亲和力方面发挥作用。
相似化合物的比较
类似化合物
- N-[1-({[4-(乙酰氨基)苯基]氨基甲酰硫基}氨基)-2,2,2-三氯乙基]-4-甲基苯甲酰胺
- 香草醛乙酸酯
- 甲基 (2Z)-2-(1-乙基-2-氧代-1,2-二氢-3H-吲哚-3-亚甲基)-5-[4-(2-呋喃酰氧基)苯基]-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯
独特性
N-[1-({[4-(乙酰氨基)苯基]氨基甲酰硫基}氨基)-2,2,2-三氯乙基]-2-甲基苯甲酰胺因其官能团的组合而脱颖而出,这些官能团赋予了其独特的化学反应性和生物活性。特别是三氯乙基的存在,使其与其他类似化合物区别开来,并有助于其与分子靶标的特定相互作用。
属性
分子式 |
C19H19Cl3N4O2S |
|---|---|
分子量 |
473.8 g/mol |
IUPAC 名称 |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H19Cl3N4O2S/c1-11-5-3-4-6-15(11)16(28)25-17(19(20,21)22)26-18(29)24-14-9-7-13(8-10-14)23-12(2)27/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) |
InChI 键 |
MZCFUSHRHQEVOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11710980.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11710989.png)
![2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11710994.png)

![3-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-5-methyl-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B11711000.png)

![2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B11711006.png)
![N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis[4-(pentyloxy)benzamide]](/img/structure/B11711012.png)


![(1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11711030.png)
![2,3,4,5,6-Pentachloro-N-{2-[(E)-({4-[(E)-({2-[(2,3,4,5,6-pentachlorophenyl)amino]ethyl}imino)methyl]phenyl}methylidene)amino]ethyl}aniline](/img/structure/B11711034.png)
![bis(2-methylpropyl) 3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11711041.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide](/img/structure/B11711060.png)
